N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide
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Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a dichlorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution with Benzyl Group: The benzimidazole core is then reacted with benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to introduce the benzyl group.
Formation of Dichlorobenzamide Moiety: The final step involves the reaction of the benzyl-substituted benzimidazole with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects.
Pathways Involved: The inhibition of key enzymes or receptors disrupts critical biological pathways, such as DNA replication in microbes or cell division in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide: Similar structure but with a methyl group instead of a benzyl group.
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of the benzyl group enhances its lipophilicity and potential for crossing biological membranes, making it more effective in certain applications .
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-10-11-17(18(24)12-16)22(28)25-13-21-26-19-8-4-5-9-20(19)27(21)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28) |
InChI Key |
LJLMKFKETGFPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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